molecular formula C9H5ClO2 B6233199 7-chloro-1H-isochromen-1-one CAS No. 131001-98-4

7-chloro-1H-isochromen-1-one

Cat. No.: B6233199
CAS No.: 131001-98-4
M. Wt: 180.6
InChI Key:
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Description

7-Chloro-1H-isochromen-1-one is an organic compound belonging to the class of isochromen-1-ones. Isochromen-1-ones are oxygen-containing heterocyclic compounds that are structurally characterized by a fused benzene and α-pyranone ring. The presence of a chlorine atom at the 7th position of the benzene ring distinguishes this compound from other isochromen-1-ones. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-carboxybenzyl-triphenylphosphonium bromide with various chlorides in the presence of triethylamine. This reaction proceeds through sequential O-acylation and an intramolecular Wittig reaction of acid anhydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted isochromen-1-ones, dihydroisochromen-1-ones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Chloro-1H-isochromen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-Phenyl-1H-isochromen-1-one
  • 3-Benzoyl-1H-isochromen-1-one
  • 1H-isochromen-1-thione

Comparison: 7-Chloro-1H-isochromen-1-one is unique due to the presence of the chlorine atom at the 7th position, which can influence its reactivity and biological activity. Compared to other isochromen-1-ones, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific applications .

Properties

CAS No.

131001-98-4

Molecular Formula

C9H5ClO2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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